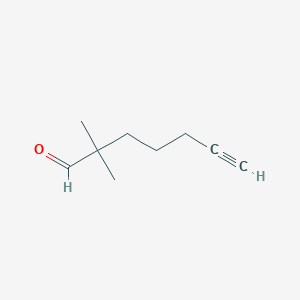
2,2-Dimethylhept-6-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylhept-6-ynal is an organic compound with the molecular formula C9H14O. It is characterized by the presence of a triple bond between the sixth and seventh carbon atoms and a formyl group at the first carbon atom. This compound is part of the alkyne family and is known for its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethylhept-6-ynal can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethylhept-6-yne with an oxidizing agent to introduce the formyl group. Another method includes the use of organometallic reagents to form the desired alkyne structure followed by oxidation to yield the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylhept-6-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The triple bond in the compound allows for various substitution reactions, including halogenation and hydrohalogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated alkynes.
Aplicaciones Científicas De Investigación
2,2-Dimethylhept-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylhept-6-ynal involves its reactivity due to the presence of the triple bond and the aldehyde group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
(E)-6,6-Dimethyl-2-hepten-4-ynal: Similar structure but with a double bond instead of a triple bond.
2,6-Dimethylhept-5-enal: Contains a double bond and an aldehyde group but lacks the triple bond.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Actividad Biológica
2,2-Dimethylhept-6-ynal is an organic compound with the molecular formula C9H14O. It features a unique structure characterized by a triple bond between the sixth and seventh carbon atoms and a formyl group at the first carbon atom. This compound is part of the alkyne family and has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The structural properties of this compound contribute to its reactivity and biological interactions. The presence of both an alkyne and an aldehyde functional group allows for various chemical reactions, including oxidation, reduction, and substitution.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids or ketones | KMnO4, CrO3 |
| Reduction | Converts aldehyde to alcohol | NaBH4, LiAlH4 |
| Substitution | Halogenation or hydrohalogenation | Cl2, HCl |
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary studies suggest potential therapeutic properties. Notably, compounds with similar structures have been investigated for their antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action is primarily attributed to the aldehyde group, which can react with nucleophilic sites in biological molecules. This reactivity may lead to the formation of covalent bonds that could influence various biological pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study reported that compounds structurally related to this compound exhibited significant antimicrobial properties against various bacterial strains. The aldehyde functionality was crucial for this activity due to its ability to interact with microbial cell components.
- Anticancer Potential : Similar compounds have shown promise in anticancer research. The reactivity of the aldehyde group allows for interactions with cellular macromolecules, potentially disrupting cancer cell proliferation.
- Therapeutic Applications : Ongoing investigations are exploring the use of this compound as a precursor in drug development due to its unique structural properties that may allow for the synthesis of novel therapeutic agents.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2,2-dimethylhept-6-ynal |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-9(2,3)8-10/h1,8H,5-7H2,2-3H3 |
Clave InChI |
UNULHHFJUYFKTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCC#C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















